molecular formula C18H26N2O3 B14512152 Ethyl 5-(4-benzoylpiperazin-1-YL)pentanoate CAS No. 62522-28-5

Ethyl 5-(4-benzoylpiperazin-1-YL)pentanoate

Cat. No.: B14512152
CAS No.: 62522-28-5
M. Wt: 318.4 g/mol
InChI Key: UYRGRVPQZCRHCX-UHFFFAOYSA-N
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Description

Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate typically involves the reaction of 4-benzoylpiperazine with ethyl 5-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active piperazine derivative.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-benzoylpiperazin-1-yl)butanoate
  • Ethyl 6-(4-benzoylpiperazin-1-yl)hexanoate
  • Methyl 5-(4-benzoylpiperazin-1-yl)pentanoate

Uniqueness

This compound is unique due to its specific chain length and ester functionality, which can influence its reactivity and biological activity. The presence of the benzoyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

62522-28-5

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate

InChI

InChI=1S/C18H26N2O3/c1-2-23-17(21)10-6-7-11-19-12-14-20(15-13-19)18(22)16-8-4-3-5-9-16/h3-5,8-9H,2,6-7,10-15H2,1H3

InChI Key

UYRGRVPQZCRHCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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